n-(3-(Benzo[d]thiazol-2-ylamino)propyl)methanesulfonamide
Description
Properties
Molecular Formula |
C11H15N3O2S2 |
|---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
N-[3-(1,3-benzothiazol-2-ylamino)propyl]methanesulfonamide |
InChI |
InChI=1S/C11H15N3O2S2/c1-18(15,16)13-8-4-7-12-11-14-9-5-2-3-6-10(9)17-11/h2-3,5-6,13H,4,7-8H2,1H3,(H,12,14) |
InChI Key |
MWEJKNXUYWMJAW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NCCCNC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Benzo[d]thiazol-2-ylamino)propyl)methanesulfonamide typically involves the reaction of 2-aminobenzothiazole with a suitable alkylating agent. One common method involves the reaction of 2-aminobenzothiazole with 3-chloropropylmethanesulfonamide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts can be employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(3-(Benzo[d]thiazol-2-ylamino)propyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-(3-(Benzo[d]thiazol-2-ylamino)propyl)methanesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-(Benzo[d]thiazol-2-ylamino)propyl)methanesulfonamide involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound may inhibit the activity of enzymes involved in cell proliferation, such as topoisomerases. Additionally, it may induce apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins .
Comparison with Similar Compounds
Structural Analogues from Published Research
The evidence highlights several benzothiazole derivatives synthesized for pharmacological exploration. Key comparisons include:
Key Observations :
Functional Group Impact: The methanesulfonamide group in the target compound contrasts with carboxamide (14), acrylamide (9b), or carbamate (16a) groups in analogues. In A61603, a methanesulfonamide group is critical for α1A-adrenoceptor selectivity, suggesting similar moieties in the target compound may confer receptor-specific activity .
Synthetic Efficiency :
- Yields for benzothiazole derivatives in range from 16% to 59%, influenced by reaction conditions (e.g., solvent systems, catalysts like PCl3/TEA). The target compound’s synthesis would likely require optimization of similar parameters .
Pharmacological Potential: Compounds with extended hydrophobic groups (e.g., naphthylpropyl in 14) show higher lipophilicity, favoring blood-brain barrier penetration. In contrast, the target compound’s propyl-methanesulfonamide linker may balance solubility and membrane permeability .
Biological Activity
N-(3-(Benzo[d]thiazol-2-ylamino)propyl)methanesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and anti-inflammatory therapies. This article delves into the synthesis, characterization, and biological evaluations of this compound, highlighting its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Synthesis and Characterization
The compound is synthesized through a multi-step process involving the reaction of benzo[d]thiazole derivatives with appropriate amines and sulfonyl chlorides. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (FTIR) are employed to confirm the structure and purity of the synthesized compound. For instance, the FTIR spectrum reveals characteristic peaks that correspond to functional groups present in the molecule, such as the carbonyl (C=O) and thiazole moieties .
Anticancer Properties
Recent studies have evaluated the anticancer activity of this compound against various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549). The MTT assay demonstrated significant inhibition of cell proliferation at micromolar concentrations. Flow cytometry analyses indicated that this compound induces apoptosis in these cell lines, leading to cell cycle arrest at the G1 phase. The mechanism involves the downregulation of key signaling pathways such as AKT and ERK, which are crucial for cell survival and proliferation .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. Studies using RAW264.7 macrophages showed that this compound significantly reduces the expression levels of pro-inflammatory cytokines IL-6 and TNF-α. The enzyme-linked immunosorbent assay (ELISA) confirmed that treatment with this compound leads to a decrease in inflammatory markers, suggesting its potential use in treating inflammatory diseases .
Mechanistic Insights
Molecular docking studies have been conducted to explore the binding interactions of this compound with target proteins involved in cancer progression. The results indicate strong binding affinities to enzymes associated with cancer metabolism and proliferation. This suggests that modifications to the benzothiazole structure can enhance its biological activity by improving specificity towards these targets .
Case Studies
-
Case Study 1: A431 Cell Line
- Objective: Evaluate cytotoxic effects.
- Method: MTT assay.
- Results: IC50 values indicated significant cytotoxicity at concentrations ranging from 1 to 4 µM.
- Conclusion: Compound induces apoptosis via AKT/ERK pathway inhibition.
-
Case Study 2: A549 Cell Line
- Objective: Assess anti-inflammatory properties.
- Method: ELISA for cytokine measurement.
- Results: Reduced IL-6 and TNF-α levels post-treatment.
- Conclusion: Compound shows promise as an anti-inflammatory agent.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C11H15N3O2S2 |
| Molecular Weight | 285.4 g/mol |
| IC50 (A431) | 1–4 µM |
| IC50 (A549) | 1–4 µM |
| Cytokine Reduction | IL-6, TNF-α decreased significantly |
Q & A
Q. What synthetic methodologies are employed for the preparation of N-(3-(Benzo[d]thiazol-2-ylamino)propyl)methanesulfonamide, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, coupling 2-aminobenzothiazole derivatives with a propyl-linked methanesulfonamide precursor under basic conditions (e.g., NaH in THF) is a common approach. Optimization involves adjusting solvent polarity, temperature (40–80°C), and stoichiometry of reactants. TLC monitoring (silica gel, hexane/EtOAc) and column chromatography (gradient elution) are critical for purification .
- Yield Improvement : Catalytic amounts of DMAP or DIPEA can enhance reaction efficiency. Microwave-assisted synthesis may reduce reaction time and improve regioselectivity .
Q. Which analytical techniques are essential for structural confirmation and purity assessment of this compound?
- Structural Confirmation :
- NMR Spectroscopy : H and C NMR in deuterated solvents (e.g., CDCl, DMSO-d) verify backbone connectivity. Key signals include aromatic protons (δ 7.2–8.0 ppm for benzothiazole), methanesulfonamide (δ 3.0–3.5 ppm), and propyl linker protons (δ 1.6–2.2 ppm) .
- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H] with <2 ppm error) .
- Purity Analysis :
- HPLC : Reverse-phase columns (C18) with UV detection at 254 nm ensure >95% purity .
- TLC : Silica gel plates with fluorescent indicators (R values) track reaction progress .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzothiazole or sulfonamide) influence biological activity?
- SAR Insights :
- Benzothiazole Modifications : Electron-withdrawing groups (e.g., -Cl, -CF) at the 6-position enhance binding to targets like kinases or GPCRs by increasing hydrophobicity .
- Sulfonamide Variations : Substituting the methanesulfonamide with trifluoromethanesulfonamide improves metabolic stability but may reduce solubility .
- Propyl Linker : Extending the linker to a butyl group decreases potency in neuromuscular models, suggesting steric constraints .
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved during characterization of derivatives?
- Data Resolution Strategies :
- Variable Temperature NMR : Resolves dynamic effects (e.g., rotamers in the sulfonamide group) by acquiring spectra at 25°C and 60°C .
- 2D NMR (COSY, HSQC) : Assigns overlapping signals in aromatic regions and confirms coupling pathways .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and validate experimental data .
Q. What in vitro models are suitable for investigating the compound’s activity against neuromuscular disorders?
- Experimental Models :
- Motoneuron Cultures : Primary rodent motoneurons treated with glutamate or oxidative stress inducers (e.g., HO) assess neuroprotective effects via viability assays (MTT, Calcein-AM) .
- Neuromuscular Junction (NMJ) Assays : Microelectrode recordings in diaphragm preparations measure acetylcholine release and postsynaptic potentials .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
